Bis-PEG4-TFP ester

Description

Propriétés

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F8O8/c25-13-11-14(26)20(30)23(19(13)29)39-17(33)1-3-35-5-7-37-9-10-38-8-6-36-4-2-18(34)40-24-21(31)15(27)12-16(28)22(24)32/h11-12H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJYOLJOWDJZRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

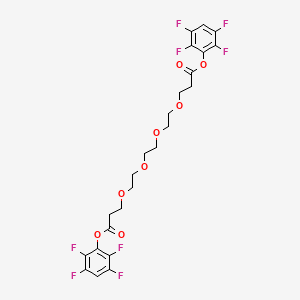

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F8O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801132985 |

Source

|

| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,3,5,6-tetrafluorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801132985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446282-42-3 |

Source

|

| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,3,5,6-tetrafluorophenyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,3,5,6-tetrafluorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801132985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis-PEG4-TFP Ester: A Homobifunctional Crosslinking Agent for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-PEG4-TFP ester, a homobifunctional, amine-reactive crosslinking agent. It is designed to furnish researchers, scientists, and drug development professionals with the essential technical information required for its effective application in bioconjugation, protein analysis, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Concepts: Introduction to this compound

This compound is a chemical crosslinker characterized by a discrete polyethylene glycol (dPEG®) spacer flanked by two tetrafluorophenyl (TFP) ester reactive groups.[1][2][3][4] This symmetrical architecture allows for the covalent linkage of two molecules that possess primary or secondary amine groups. The central PEG4 spacer, consisting of four ethylene glycol units, imparts hydrophilicity to the crosslinker and the resulting conjugate, which can help to mitigate aggregation and improve solubility.[5]

The defining feature of this crosslinker lies in its TFP ester reactive groups. TFP esters are known to be more resistant to hydrolysis, particularly at basic pH, compared to the more commonly used N-hydroxysuccinimide (NHS) esters. This enhanced stability translates to higher reaction efficiencies and better reproducibility in aqueous environments.

Chemical Properties and Data Presentation

A clear understanding of the physicochemical properties of this compound is crucial for its successful implementation in experimental workflows. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Weight | 590.41 g/mol | |

| Chemical Formula | C₂₄H₂₂F₈O₈ | |

| Purity | > 98% | |

| Spacer Arm Length | 18.1 Å (16 atoms) | |

| Solubility | Soluble in organic solvents such as Methylene chloride, DMAC, and DMSO. | |

| Storage Conditions | -20°C, under an inert atmosphere to minimize exposure to moisture. |

Comparative Advantage: TFP Ester vs. NHS Ester

The choice of reactive group is a critical consideration in bioconjugation. The table below provides a comparative summary of TFP esters and NHS esters.

| Feature | TFP (Tetrafluorophenyl) Ester | NHS (N-hydroxysuccinimide) Ester | Reference |

| Reactivity with Amines | High, comparable to NHS esters. | High | |

| Hydrolytic Stability | Significantly more stable, especially at pH > 7.5. | Prone to hydrolysis, with a rapidly decreasing half-life as pH increases. | |

| Optimal Reaction pH | 7.5 - 8.0 | 7.2 - 8.5 | |

| Byproduct of Reaction | Tetrafluorophenol | N-hydroxysuccinimide | |

| Key Advantage | Higher conjugation efficiency and reproducibility due to reduced hydrolysis. | Widely used and well-documented. |

Mechanism of Action and Experimental Workflows

The fundamental reaction of this compound involves the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of tetrafluorophenol as a byproduct.

General Reaction Mechanism

The following diagram illustrates the reaction between a TFP ester and a primary amine.

Caption: Reaction of a TFP ester with a primary amine to form an amide bond.

Experimental Workflow: Protein-Protein Crosslinking

This compound can be used to study protein-protein interactions, stabilize protein complexes, or capture transient interactions. The following is a detailed protocol adapted for the use of this compound in protein crosslinking.

Caption: Workflow for protein-protein crosslinking using this compound.

Detailed Protocol:

-

Protein Sample Preparation:

-

Dissolve the purified protein(s) in a non-amine-containing buffer (e.g., phosphate-buffered saline (PBS), HEPES, or borate buffer) to a final concentration of 1-5 mg/mL. The optimal pH for the reaction is between 7.5 and 8.0.

-

-

Crosslinker Stock Solution Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). A typical stock concentration is 10-50 mM. It is crucial to use anhydrous DMSO to prevent premature hydrolysis of the TFP ester.

-

-

Crosslinking Reaction:

-

Add the this compound stock solution to the protein solution to achieve the desired final concentration. The optimal molar ratio of crosslinker to protein should be determined empirically, but a starting point is often a 20 to 50-fold molar excess.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature will depend on the specific proteins and their reactivity.

-

-

Quenching the Reaction:

-

To stop the crosslinking reaction, add a quenching buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature. The primary amines in the quenching buffer will react with any excess this compound.

-

-

Analysis of Crosslinked Products:

-

The crosslinked protein mixture can then be analyzed by various techniques, including SDS-PAGE to visualize the formation of higher molecular weight species, Western blotting to identify specific crosslinked partners, and mass spectrometry to identify the crosslinked peptides and residues.

-

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of sophisticated biotherapeutics.

PROTACs (Proteolysis-Targeting Chimeras)

This compound is utilized as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in a PROTAC's efficacy by dictating the spatial orientation of the two ligands and influencing the formation of a productive ternary complex.

The diagram below illustrates the general structure of a PROTAC and the role of the linker.

Caption: The role of a linker like this compound in a PROTAC.

Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, this compound can be employed to link cytotoxic drugs to antibodies. While this specific linker is homobifunctional and would require a drug and antibody that both present suitable amine groups for direct conjugation, the underlying TFP ester chemistry is highly relevant. More commonly, heterobifunctional linkers incorporating a TFP ester on one end are used to react with amines on the antibody. The hydrophilic PEG spacer can enhance the pharmacokinetic properties of the resulting ADC.

Conclusion

This compound is a versatile and efficient homobifunctional crosslinking agent with significant advantages for researchers in both basic science and drug development. Its enhanced hydrolytic stability compared to traditional NHS esters ensures more reliable and reproducible results in bioconjugation reactions. The hydrophilic PEG spacer further enhances its utility by improving the solubility and reducing the aggregation of the resulting conjugates. From elucidating protein-protein interactions to constructing novel therapeutic modalities like PROTACs and ADCs, this compound is a powerful tool for advancing biological and pharmaceutical research.

References

An In-depth Technical Guide to Bis-PEG4-TFP Ester: A Homobifunctional Crosslinker for Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Bis-PEG4-TFP ester, a homobifunctional crosslinking agent. It details the chemical structure, physicochemical properties, and common applications, with a focus on bioconjugation. Detailed experimental protocols for its synthesis and use in protein modification are also provided.

Core Concepts: Introduction to this compound

This compound is a chemical crosslinker used to covalently link molecules, particularly biomolecules. Its structure features a central polyethylene glycol (PEG) spacer of four ethylene glycol units, flanked on both ends by reactive 2,3,5,6-tetrafluorophenyl (TFP) ester groups. This homobifunctional nature allows it to react with two molecules containing primary or secondary amines, forming stable amide bonds and effectively creating a bridge between them.

The PEG linker itself is hydrophilic, which can help to improve the solubility of the resulting conjugate and reduce potential immunogenicity. The TFP esters are notable for their enhanced stability in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions, especially at physiological or slightly basic pH.[1][2][3] This makes this compound a valuable tool in fields such as proteomics, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Reference(s) |

| IUPAC Name | Bis(2,3,5,6-tetrafluorophenyl) 4,7,10,13-tetraoxahexadecanedioate | [4] |

| CAS Number | 1446282-42-3 | |

| Molecular Formula | C₂₄H₂₂F₈O₈ | |

| Molecular Weight | 590.41 g/mol | |

| Appearance | White to off-white solid | N/A |

| Purity | Typically >95% | N/A |

| Solubility | Soluble in DMSO, DMF, Acetonitrile, Methylene Chloride | N/A |

| Reactive Group | 2,3,5,6-Tetrafluorophenyl (TFP) Ester | |

| Reactive Toward | Primary and secondary amines | |

| Spacer Arm Length | The PEG4 linker provides a defined spacer | N/A |

| Storage Conditions | -20°C, protect from moisture | N/A |

Chemical Structure and Reaction Pathway

The structure of this compound is central to its function. The TFP esters are highly reactive towards nucleophilic attack from amine groups, resulting in the formation of a stable amide bond and the release of tetrafluorophenol as a byproduct.

The reaction pathway involves the nucleophilic acyl substitution where an amine attacks the carbonyl carbon of the TFP ester.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in protein crosslinking.

This protocol describes the conversion of a commercially available PEG diacid to its corresponding bis-TFP ester using a carbodiimide coupling agent.

Materials:

-

4,7,10,13-Tetraoxahexadecanedioic acid (PEG4-diacid)

-

2,3,5,6-Tetrafluorophenol (TFP)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Dimethylformamide (DMF, if needed for solubility)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4,7,10,13-tetraoxahexadecanedioic acid in anhydrous DCM.

-

Addition of TFP: Add 2.2 equivalents of 2,3,5,6-tetrafluorophenol to the solution.

-

Initiation of Reaction: Cool the mixture in an ice bath (0°C). Slowly add a solution of 2.2 equivalents of DCC (or EDAC) dissolved in a minimal amount of anhydrous DCM.

-

Reaction Incubation: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

-

Work-up:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct (if DCC was used).

-

Wash the filtrate with 5% sodium bicarbonate solution, followed by water, and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the resulting crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹⁹F NMR, and mass spectrometry.

This protocol provides a general workflow for crosslinking proteins using this compound. Optimization of molar ratios, concentration, and incubation time may be required for specific applications.

Materials:

-

This compound

-

Protein(s) to be crosslinked

-

Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) or HEPES, pH 7.2-8.5.

-

Anhydrous DMSO or DMF for stock solution

-

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.5

-

Purification system (e.g., SEC or IEX chromatography columns)

Experimental Workflow Diagram:

Procedure:

-

Prepare Crosslinker Stock: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.

-

Prepare Protein Solution: Dissolve the protein(s) in the chosen reaction buffer at a concentration of 0.5-5 mg/mL.

-

Initiate Crosslinking: Add the required volume of the crosslinker stock solution to the protein solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point. The optimal ratio should be determined empirically.

-

Incubate: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C for sensitive proteins.

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature. This step deactivates any unreacted TFP esters.

-

Purify Conjugate: Remove excess, unreacted, and hydrolyzed crosslinker, and separate the crosslinked products from the uncrosslinked protein using an appropriate chromatography method.

-

Size Exclusion Chromatography (SEC): Effective for separating the larger, crosslinked conjugates from smaller, unreacted proteins and reagents.

-

Ion Exchange Chromatography (IEX): Can separate proteins based on changes in their surface charge resulting from the modification of amine groups.

-

-

Analyze Results: Analyze the purified product using SDS-PAGE to visualize the formation of higher molecular weight species corresponding to the crosslinked product. Mass spectrometry can be used for more detailed characterization.

Applications and Considerations

This compound is a versatile crosslinker with several applications:

-

PROTAC Synthesis: It can serve as a linker to connect the target protein-binding ligand and the E3 ligase-binding ligand in a Proteolysis-Targeting Chimera (PROTAC).

-

Antibody-Drug Conjugates (ADCs): Used to link cytotoxic drugs to antibodies, leveraging the stability of the TFP ester chemistry.

-

Studying Protein-Protein Interactions: By covalently linking interacting proteins, it allows for their identification and the study of their complex structures.

-

Surface Modification: Immobilization of proteins or other amine-containing molecules onto surfaces for biosensor development.

Key Considerations:

-

Hydrolysis: While more stable than NHS esters, TFP esters can still hydrolyze in aqueous buffers. Prepare stock solutions fresh and avoid prolonged exposure to high pH before adding to the protein.

-

Buffer Choice: Always use amine-free buffers (e.g., PBS, HEPES, Borate) for the conjugation reaction, as buffers like Tris or glycine will compete for reaction with the TFP ester.

-

Optimization: The degree of crosslinking can be controlled by adjusting the molar ratio of crosslinker to protein, protein concentration, pH, and reaction time.

References

An In-Depth Technical Guide to the Mechanism and Application of Bis-PEG4-TFP Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Bis-PEG4-TFP ester is a homobifunctional crosslinking agent that has gained prominence in bioconjugation, proteomics, and drug development. Its architecture, featuring two tetrafluorophenyl (TFP) ester reactive groups separated by a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, offers distinct advantages over traditional crosslinkers. This guide provides a comprehensive overview of the mechanism of action of this compound, details its core components, presents quantitative data on its performance relative to other reagents, and offers detailed protocols for its application.

Core Concepts: The Molecular Architecture of this compound

The efficacy of this compound as a crosslinking reagent is derived from the synergistic functions of its three key components: the tetrafluorophenyl (TFP) ester reactive groups, the polyethylene glycol (PEG4) spacer, and its homobifunctional nature.

-

Tetrafluorophenyl (TFP) Ester: The TFP ester is an amine-reactive functional group responsible for forming covalent bonds with target molecules. It reacts with primary and secondary amines, such as the ε-amine of lysine residues and the N-termini of proteins, through nucleophilic acyl substitution to form a stable amide bond. A key advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their enhanced stability in aqueous solutions, particularly at basic pH. This increased hydrolytic resistance minimizes the competing reaction of hydrolysis, leading to higher conjugation efficiencies and greater reproducibility.

-

Polyethylene Glycol (PEG4) Spacer: The PEG4 spacer is a discrete chain of four ethylene glycol units. This hydrophilic spacer imparts several beneficial properties to the crosslinker and the resulting conjugate. It enhances the water solubility of the reagent and the final bioconjugate, which is particularly advantageous when working with hydrophobic molecules. The PEG spacer also provides a defined spatial separation of 18.1 Å between the conjugated molecules, which can be critical for maintaining their biological activity by reducing steric hindrance. In the context of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), the PEG linker can improve pharmacokinetic properties, leading to longer circulation times and increased therapeutic efficacy.

-

Homobifunctional Nature: As a homobifunctional crosslinker, this compound possesses two identical reactive groups. This allows for the indiscriminate crosslinking of molecules with available amine groups, making it a valuable tool for studying protein-protein interactions, creating intramolecular crosslinks to study protein conformation, and forming protein oligomers.

Mechanism of Action: Amine Acylation

The fundamental mechanism of action of this compound is the acylation of primary amines. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the TFP ester. This forms a tetrahedral intermediate which then collapses, releasing the tetrafluorophenol leaving group and forming a stable, covalent amide bond.

The optimal pH for this reaction is typically in the range of 7.2 to 9.0. At physiological pH (around 7.4), the reaction proceeds efficiently. At more basic pH values, the rate of acylation increases as more amines are deprotonated and thus more nucleophilic. However, the rate of hydrolysis of the ester also increases with pH. The superior hydrolytic stability of TFP esters compared to NHS esters makes them particularly advantageous for reactions conducted at pH 8.0 and above.

Figure 1. Reaction mechanism of TFP ester with a primary amine.

Data Presentation: Quantitative Comparison and Performance Metrics

A significant advantage of TFP esters is their enhanced stability against hydrolysis compared to NHS esters. This stability translates to a longer half-life in aqueous buffers, providing a wider window for the conjugation reaction and leading to potentially higher yields.

| pH | TFP Ester Half-life (minutes) | NHS Ester Half-life (minutes) | Fold Difference |

| 7.0 | ~495 | ~263 | ~1.9x |

| 8.0 | ~154 | ~51 | ~3.0x |

| 10.0 | ~365 | ~39 | ~9.4x |

| Table 1: Comparison of the hydrolytic half-lives of TFP and NHS ester-terminated self-assembled monolayers at room temperature. Data adapted from Lockett et al., 2008.[1] |

The length of the PEG spacer also plays a crucial role in the pharmacokinetic properties of bioconjugates, particularly for ADCs. Longer PEG chains can shield the hydrophobic payload, leading to reduced clearance and increased exposure.

| PEG Linker Length | ADC Clearance (mL/day/kg) in Rats |

| No PEG | ~15 |

| PEG2 | ~10 |

| PEG4 | ~7 |

| PEG8 | ~5 |

| PEG12 | ~5 |

| PEG24 | ~5 |

| Table 2: Impact of PEG linker length on the clearance of an ADC with a drug-to-antibody ratio of 8. A lower clearance value indicates a longer circulation time. Data adapted from Burke et al., 2017.[1] |

Experimental Protocols

The following protocols are provided as a guide for using this compound in common bioconjugation applications. Optimization may be required for specific proteins and experimental goals.

General Protein Crosslinking

This protocol describes a general method for crosslinking proteins in solution to study protein-protein interactions.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES, or borate buffer) at a concentration of 1-5 mg/mL.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Desalting column or dialysis equipment

Procedure:

-

Reagent Preparation: Immediately before use, prepare a 10-25 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Reaction Setup: Add the this compound stock solution to the protein solution to achieve a final 10- to 50-fold molar excess of the crosslinker over the protein. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess crosslinker and byproducts by desalting or dialysis.

-

Analysis: Analyze the crosslinked products by SDS-PAGE, size exclusion chromatography (SEC), or mass spectrometry.

Figure 2. Experimental workflow for protein crosslinking.

Antibody-Drug Conjugate (ADC) Synthesis (Conceptual Workflow)

This workflow outlines the conceptual steps for using a heterobifunctional linker containing a TFP ester and a PEG4 spacer for ADC synthesis.

Procedure:

-

Antibody Preparation: Prepare the antibody in a suitable amine-free buffer.

-

Linker-Payload Synthesis: Synthesize the linker-payload construct containing the TFP-PEG4 moiety and the cytotoxic drug.

-

Conjugation: React the antibody with the TFP-PEG4-drug linker. The TFP ester will react with lysine residues on the antibody.

-

Purification: Purify the ADC to remove unconjugated antibody, linker-drug, and other impurities.

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and in vitro potency.

Figure 3. Conceptual workflow for ADC synthesis.

Conclusion

The this compound is a versatile and efficient homobifunctional crosslinker for a wide range of bioconjugation applications. Its TFP ester reactive groups provide superior hydrolytic stability compared to traditional NHS esters, leading to more controlled and efficient conjugation reactions. The integrated PEG4 spacer enhances solubility, provides optimal spatial separation, and can improve the pharmacokinetic properties of the resulting bioconjugates. This technical guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their scientific endeavors.

References

An In-Depth Technical Guide to the Bis-PEG4-TFP Ester Crosslinker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties and applications of the Bis-PEG4-TFP ester crosslinker. It is designed to furnish researchers, scientists, and drug development professionals with the detailed technical information necessary to effectively utilize this versatile reagent in their work.

Introduction

The this compound is a homobifunctional crosslinking agent that has gained prominence in bioconjugation, proteomics, and drug discovery. Its unique architecture, featuring two tetrafluorophenyl (TFP) ester reactive groups connected by a hydrophilic polyethylene glycol (PEG) spacer, offers distinct advantages over traditional crosslinkers. The TFP esters provide enhanced stability and reactivity towards primary amines, while the PEG4 spacer improves solubility and reduces steric hindrance. This guide will delve into the chemical and physical properties, reaction mechanisms, and key applications of the this compound, supplemented with experimental protocols and visual workflows.

Core Properties of this compound

The utility of this compound stems from its well-defined chemical structure and resultant physicochemical properties.

Chemical Structure and Composition

The this compound is characterized by two amine-reactive TFP ester groups at either end of a PEG4 spacer. The PEG component consists of four repeating ethylene glycol units, which imparts hydrophilicity to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of a representative Bis-dPEG®4-TFP Ester is presented in Table 1. These properties are essential for designing and executing crosslinking experiments.

| Property | Value | Reference |

| Molecular Weight | 590.41 g/mol | [1] |

| Chemical Formula | C₂₄H₂₂F₈O₈ | [1] |

| Purity | > 98% | [1] |

| Spacer Arm Length | 16 atoms (18.1 Å) | [1] |

| Solubility | Methylene chloride, DMAC, DMSO | [1] |

| Storage Conditions | -20°C, protect from moisture |

Chemical Properties and Reactivity

The performance of this compound as a crosslinker is dictated by the reactivity of its TFP ester functional groups and the influence of the PEG spacer.

Reactivity with Primary Amines

The TFP esters react efficiently with primary and secondary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds. This reaction proceeds optimally at a pH range of 7.5-8.0.

Enhanced Stability of TFP Esters

A significant advantage of TFP esters over the more common N-hydroxysuccinimide (NHS) esters is their superior stability in aqueous solutions, particularly at basic pH. This increased stability against hydrolysis leads to higher conjugation efficiency and more reproducible results.

Hydrolytic Stability: TFP vs. NHS Esters

Quantitative studies have demonstrated the enhanced stability of TFP esters. The rate of hydrolysis for both NHS and TFP esters increases with pH; however, TFP esters exhibit a significantly longer half-life, especially at higher pH values.

Table 2: Comparative Hydrolysis Half-Lives of TFP and NHS Esters at Various pH Values

| pH | TFP Ester Half-Life (minutes) | NHS Ester Half-Life (minutes) |

| 7.0 | ~420 | ~240 |

| 8.0 | ~180 | ~60 |

| 10.0 | ~360 | ~39 |

Data derived from a study on TFP- and NHS-terminated self-assembled monolayers.

Key Applications

The unique properties of this compound make it a valuable tool in a range of applications, from fundamental protein research to the development of novel therapeutics.

Protein Crosslinking for Structural and Interaction Analysis

This compound can be used to covalently link interacting proteins or subunits within a protein complex. The defined spacer arm length provides distance constraints that are valuable for computational modeling of protein structures and interactions. The analysis of crosslinked products is often performed using techniques like SDS-PAGE, Western blotting, and mass spectrometry.

Development of Antibody-Drug Conjugates (ADCs)

In the field of oncology, this compound can serve as a linker to conjugate cytotoxic drugs to antibodies. The hydrophilic PEG spacer can improve the solubility and pharmacokinetic profile of the resulting ADC.

Synthesis of PROTACs

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound is a commonly used linker in the synthesis of PROTACs, connecting the target-binding ligand and the E3 ligase ligand.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

General Protein Crosslinking Protocol

This protocol provides a general workflow for crosslinking proteins in solution. Optimal conditions, such as the molar ratio of crosslinker to protein and incubation time, should be empirically determined for each specific system.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate, or borate) at pH 7.5-8.0

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Reaction tubes

-

SDS-PAGE and/or mass spectrometry equipment for analysis

Procedure:

-

Prepare a stock solution of the crosslinker: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.

-

Prepare the protein solution: Ensure the protein is at a suitable concentration (typically 0.1-5 mg/mL) in an amine-free buffer.

-

Initiate the crosslinking reaction: Add the crosslinker stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.

-

Incubate the reaction: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Quench the reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted TFP esters. Incubate for 15 minutes at room temperature.

-

Analyze the results: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. For more detailed analysis of crosslinked sites, proceed with sample preparation for mass spectrometry.

PROTAC Synthesis Workflow

This protocol outlines a general strategy for synthesizing a PROTAC using this compound as a linker. This typically involves a two-step sequential conjugation.

Materials:

-

Target protein ligand with a primary amine handle

-

E3 ligase ligand with a primary amine handle

-

This compound

-

Anhydrous DMF or DMSO

-

DIEA (N,N-Diisopropylethylamine)

-

HPLC for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

First Conjugation:

-

Dissolve the target protein ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Add DIEA (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

-

Upon completion, purify the mono-conjugated product by preparative HPLC.

-

-

Second Conjugation:

-

Dissolve the purified mono-conjugated product (1 equivalent) and the E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

-

Add DIEA (2-3 equivalents).

-

Stir the reaction at room temperature overnight, monitoring by LC-MS.

-

-

Final Purification and Characterization:

-

Purify the final PROTAC molecule by preparative HPLC.

-

Confirm the identity and purity of the final product by mass spectrometry and NMR.

-

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways can aid in understanding the application of this compound.

Caption: General workflow for protein crosslinking using this compound.

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

Conclusion

The this compound crosslinker is a powerful and versatile tool for life science research and drug development. Its enhanced stability, reactivity, and favorable solubility characteristics make it a superior choice for a variety of bioconjugation applications. By understanding its core properties and following optimized experimental protocols, researchers can effectively leverage this reagent to advance their scientific goals.

References

An In-depth Technical Guide to the Synthesis of Bis-PEG4-TFP Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Bis-PEG4-TFP ester, a homobifunctional crosslinker critical in bioconjugation and drug development. This document outlines the synthetic pathway, detailed experimental protocols, and methods for purification and characterization. The information presented is curated for researchers and professionals requiring a practical and in-depth understanding of the synthesis of this important reagent.

Introduction

This compound is a valuable tool in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure features a hydrophilic tetra-polyethylene glycol (PEG4) spacer flanked by two amine-reactive 2,3,5,6-tetrafluorophenyl (TFP) esters. The PEG4 linker enhances solubility and provides optimal spatial orientation for conjugated molecules. TFP esters offer a significant advantage over their N-hydroxysuccinimide (NHS) counterparts due to their increased stability towards hydrolysis, leading to more efficient and reproducible conjugation reactions.[1][2] This guide details a two-step synthetic approach, commencing with the preparation of the dicarboxylic acid precursor followed by the activation to the final TFP ester.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in two main stages:

-

Synthesis of Bis-PEG4-dicarboxylic acid (HOOC-PEG4-COOH): This initial step involves the formation of the core PEG4 dicarboxylic acid linker.

-

Esterification to this compound: The terminal carboxylic acid groups are then activated by esterification with 2,3,5,6-tetrafluorophenol (TFP) to yield the final amine-reactive product.

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of Bis-PEG4-dicarboxylic acid (HOOC-PEG4-COOH)

The synthesis of the dicarboxylic acid precursor can be achieved through various methods. One common approach involves the cyanation of a di-activated tetraethylene glycol followed by hydrolysis.

Materials:

-

Tetraethylene glycol

-

p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

-

Pyridine or Triethylamine

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation of Tetraethylene Glycol:

-

Dissolve tetraethylene glycol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or triethylamine (2.2 eq).

-

Slowly add p-toluenesulfonyl chloride or methanesulfonyl chloride (2.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the di-activated intermediate.

-

-

Cyanation:

-

Dissolve the di-activated intermediate (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (2.5 eq) and heat the mixture to 80-90 °C.

-

Stir the reaction for 8-12 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the dinitrile intermediate.

-

-

Hydrolysis:

-

To the dinitrile intermediate, add a solution of 6 M HCl or 2 M NaOH.

-

Heat the mixture to reflux (approximately 100 °C) for 6-8 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl if a basic hydrolysis was performed.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield Bis-PEG4-dicarboxylic acid as a viscous oil or solid.

-

Purification: The crude product can be purified by silica gel flash column chromatography using a gradient of methanol in dichloromethane.

Synthesis of this compound

The final step involves the esterification of the dicarboxylic acid with 2,3,5,6-tetrafluorophenol (TFP) using a carbodiimide coupling agent, a reaction often referred to as Steglich esterification.[3][4]

Materials:

-

Bis-PEG4-dicarboxylic acid

-

2,3,5,6-Tetrafluorophenol (TFP)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

Figure 2: Workflow for the esterification of Bis-PEG4-dicarboxylic acid.

Procedure:

-

Reaction Setup:

-

To a solution of Bis-PEG4-dicarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add 2,3,5,6-tetrafluorophenol (2.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

-

Coupling Reaction:

-

Dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

-

Wash the filtrate with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel flash column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a colorless oil or white solid.

-

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Outcomes

| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |

| 1. Synthesis of Bis-PEG4-dicarboxylic acid | ||||||

| Activation | TsCl or MsCl, Pyridine | DCM | 0 to RT | 12-16 | >90 | >95 |

| Cyanation | NaCN | DMSO | 80-90 | 8-12 | 80-90 | >90 |

| Hydrolysis | HCl or NaOH | Water | 100 | 6-8 | 70-85 | >95 |

| 2. Esterification to this compound | DCC, DMAP, TFP | DCM | 0 to RT | 12-16 | 75-90 | >98[5] |

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Bis-PEG4-dicarboxylic acid:

-

¹H NMR: Expect to see characteristic peaks for the ethylene glycol repeating units and the methylene protons adjacent to the carboxylic acid groups.

-

¹³C NMR: Signals corresponding to the ethylene glycol carbons and the carbonyl carbons of the carboxylic acids should be present.

-

ESI-MS: The mass spectrum should show the expected molecular ion peak corresponding to the molecular weight of the dicarboxylic acid.

This compound:

-

¹H NMR: The spectrum will show the characteristic peaks for the PEG backbone and a multiplet in the aromatic region corresponding to the protons on the tetrafluorophenyl rings.

-

¹³C NMR: In addition to the PEG signals, the spectrum will display peaks for the carbonyl carbons of the ester and the carbons of the TFP rings.

-

¹⁹F NMR: A characteristic signal for the fluorine atoms on the TFP rings will be observed.

-

ESI-MS: The mass spectrum should confirm the molecular weight of the final product (Expected MW: 590.41 g/mol ).

-

HPLC: Purity can be assessed by reverse-phase HPLC.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The two-step process, involving the initial formation of the dicarboxylic acid followed by a Steglich esterification, is a reliable method for producing this valuable homobifunctional crosslinker. The superior stability of the TFP ester functionality makes it an excellent choice for applications requiring efficient and controlled bioconjugation. By following the outlined protocols and characterization methods, researchers can confidently synthesize and utilize this compound in their drug development and scientific research endeavors.

References

An In-Depth Technical Guide to Bis-PEG4-TFP Ester: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG4-TFP ester is a homobifunctional, amine-reactive crosslinking agent that has emerged as a valuable tool in chemical biology, proteomics, and drug discovery. Its unique properties, including a defined polyethylene glycol (PEG) spacer arm and highly reactive tetrafluorophenyl (TFP) ester functional groups, enable the efficient and stable covalent linkage of biomolecules. This guide provides a comprehensive overview of this compound, its physicochemical properties, key applications, and detailed experimental protocols.

Physicochemical Properties

Understanding the molecular characteristics of this compound is crucial for its effective application. The key quantitative data for this crosslinker are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 590.41 g/mol | [1] |

| Chemical Formula | C₂₄H₂₂F₈O₈ | [1] |

| Purity | >98% | [1] |

| Spacer Arm Length | 18.1 Å (16 atoms) | [1] |

| Solubility | Methylene chloride, Dimethylacetamide (DMAC), Dimethyl sulfoxide (DMSO) | [1] |

| Reactive Groups | Tetrafluorophenyl (TFP) esters | |

| Reactivity | Primary and secondary amines |

Core Applications

The bifunctional nature of this compound allows for its use in a variety of applications aimed at understanding and manipulating biological systems.

Probing Protein-Protein Interactions

A primary application of this compound is in the study of protein-protein interactions (PPIs) within their native cellular environment. The crosslinker can permeate cell membranes and covalently trap transient or weak interactions, allowing for their subsequent identification and characterization through techniques like immunoprecipitation and mass spectrometry. This "in-vivo" crosslinking approach provides a snapshot of the cellular interactome at a given moment.

Bioconjugation and Antibody Labeling

The high reactivity of TFP esters towards primary amines, such as the ε-amino group of lysine residues, makes this compound an excellent reagent for labeling antibodies and other proteins. TFP esters offer superior hydrolytic stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.

Synthesis of PROTACs

This compound can serve as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PEG4 linker in this compound provides the necessary spacing and flexibility for the two ends of the PROTAC to bind their respective targets.

Experimental Protocols

The following are detailed methodologies for key applications of this compound.

Protocol 1: General Antibody Conjugation

This protocol describes the labeling of an antibody with this compound.

Materials:

-

Antibody solution (in a buffer free of primary amines, e.g., Phosphate-Buffered Saline (PBS) at pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer.

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

-

-

Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted TFP esters. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted crosslinker and quenching buffer by using a desalting column or by dialysis against PBS.

-

Characterization: Determine the degree of labeling and confirm the functionality of the conjugated antibody.

Protocol 2: In-Vivo Crosslinking for Protein Interaction Analysis

This protocol provides a general workflow for crosslinking proteins within living cells.

Materials:

-

Cultured cells

-

Phosphate-Buffered Saline (PBS), ice-cold

-

This compound

-

Anhydrous DMSO

-

Quenching solution (e.g., 50 mM Tris-HCl, pH 7.5)

-

Cell lysis buffer

Procedure:

-

Cell Preparation: Wash cultured cells three times with ice-cold PBS to remove any amine-containing media components. Resuspend the cells in PBS.

-

Crosslinking:

-

Prepare a stock solution of this compound in anhydrous DMSO.

-

Add the crosslinker to the cell suspension to a final concentration of 1-5 mM. The optimal concentration and incubation time should be determined empirically.

-

Incubate for 30 minutes at room temperature. For cell surface crosslinking, the incubation can be performed at 4°C to minimize internalization of the crosslinker.

-

-

Quenching: Add the quenching solution to stop the crosslinking reaction.

-

Cell Lysis: Pellet the cells by centrifugation and lyse them using an appropriate lysis buffer to extract the crosslinked protein complexes.

-

Analysis: The crosslinked protein complexes can then be analyzed by techniques such as immunoprecipitation followed by western blotting or mass spectrometry to identify interacting partners.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the logical flow of experiments and the underlying biological processes is essential for understanding the applications of this compound.

Caption: Workflow for antibody conjugation using this compound.

Caption: PROTAC mechanism utilizing a linker like this compound.

Caption: Logic of using this compound for PPI discovery.

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its well-defined structure and robust reactivity enable a range of applications from fundamental studies of protein interactions to the development of novel therapeutics like PROTACs. The protocols and conceptual diagrams provided in this guide serve as a starting point for the successful implementation of this crosslinker in various research endeavors. As with any chemical reagent, empirical optimization of reaction conditions is essential to achieve the desired outcomes.

References

Technical Guide: Solubility and Handling of Bis-PEG4-TFP Ester in DMSO

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of Bis-PEG4-TFP ester in dimethyl sulfoxide (DMSO). It includes quantitative solubility data for structurally related compounds, detailed experimental protocols for solubility determination and handling, and a visual representation of a typical bioconjugation workflow.

Executive Summary

Bis-PEG4-TFP (tetrafluorophenyl) ester is a homobifunctional crosslinker commonly utilized in bioconjugation, particularly for linking amine-containing molecules. Its solubility in organic solvents like DMSO is a critical parameter for its effective use in various applications, including the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This guide outlines the available solubility data, provides standardized protocols for its dissolution and handling, and illustrates its reactive mechanism.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not consistently published across all suppliers, data for structurally similar compounds provide a strong indication of its solubility profile in DMSO. The presence of the polyethylene glycol (PEG) linker generally enhances solubility in aqueous and organic solvents.

| Compound Name | Solvent | Reported Solubility | Molar Concentration (approx.) | Source | Notes |

| Bis-Mal-Lysine-PEG4-TFP ester | DMSO | 100 mg/mL | 118.52 mM | MedchemExpress | Ultrasonic treatment is recommended. The hygroscopic nature of DMSO necessitates the use of a freshly opened solvent.[1] |

| Bis-dPEG®₄-TFP ester | DMSO | Soluble | Not Specified | Vector Labs | Listed as a suitable solvent without quantitative value.[2][3] |

| Azido-PEG4-TFP ester | DMSO | Soluble | Not Specified | BroadPharm | Listed as a suitable solvent among others.[4] |

| TCO-PEG4-TFP Ester | DMSO | Soluble | Not Specified | BroadPharm | Listed as a suitable solvent among others.[5] |

Note: The solubility of this compound is expected to be in a similar range to these related compounds. However, empirical determination is recommended for specific applications.

Experimental Protocols

General Handling and Storage of this compound

Due to the hygroscopic nature of PEGylated compounds and the moisture sensitivity of TFP esters, proper handling and storage are crucial to maintain the integrity of the reagent.

-

Storage: Store the compound at -20°C under an inert atmosphere (e.g., argon or nitrogen).

-

Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture. Minimize exposure to air and moisture. For solids, which may become tacky upon moisture absorption, careful and swift handling is essential.

Protocol for Preparing a Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

-

Equilibration: Remove the vial of this compound from -20°C storage and allow it to warm to room temperature for at least 20-30 minutes before opening.

-

Solvent Preparation: Use anhydrous, newly opened DMSO to minimize the impact of water, which can hydrolyze the TFP ester.

-

Weighing: In a fume hood, weigh the desired amount of the compound into a clean, dry vial.

-

Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

-

Enhancing Solubility: To aid dissolution, vortex the solution briefly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle heating (30-40°C) can also be applied, but prolonged heating should be avoided to prevent degradation.

-

Storage of Stock Solution: Once fully dissolved, the stock solution can be stored at -20°C for several days. For longer-term storage, aliquoting into smaller volumes is recommended to avoid multiple freeze-thaw cycles.

Protocol for Determining the Solubility of this compound in DMSO

This protocol provides a general method for empirically determining the solubility of the compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of anhydrous DMSO in a sealed vial.

-

Ensure there is undissolved solid material at the bottom of the vial.

-

-

Equilibration:

-

Place the vial on a shaker or rotator and agitate at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet. Alternatively, filter the solution through a 0.2 µm syringe filter compatible with DMSO.

-

-

Quantification:

-

Accurately dilute a small aliquot of the clear supernatant with an appropriate solvent.

-

Determine the concentration of the dissolved this compound using a suitable analytical method, such as:

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

-

Gravimetric Analysis: Evaporate a known volume of the filtrate to dryness under vacuum and weigh the remaining solid residue.

-

-

Visualization of a Typical Workflow and Reaction

Bioconjugation Workflow

The following diagram illustrates a typical workflow for the bioconjugation of an amine-containing biomolecule (e.g., a protein) with this compound.

Caption: A typical workflow for bioconjugation using this compound.

TFP Ester-Amine Reaction Mechanism

The core of the bioconjugation process is the reaction between the TFP ester and a primary amine on the target biomolecule, which results in the formation of a stable amide bond.

Caption: Reaction of a TFP ester with a primary amine to form an amide bond.

References

A Head-to-Head Comparison of Bis-PEG4-TFP Ester and Bis-PEG4-NHS Ester for Amine-Reactive Bioconjugation

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of bioconjugation, the precise and efficient linking of molecules is paramount. Homobifunctional crosslinkers, such as Bis-PEG4-TFP ester and Bis-PEG4-NHS ester, are instrumental in covalently linking biomolecules through primary amine groups, such as the lysine residues on proteins. Both reagents feature two amine-reactive groups on either end of a hydrophilic 4-unit polyethylene glycol (PEG) spacer, which enhances solubility.[1] However, the choice between the N-hydroxysuccinimide (NHS) ester and the 2,3,5,6-tetrafluorophenyl (TFP) ester can significantly impact reaction efficiency, reproducibility, and the overall success of a conjugation strategy.[2] This guide provides a detailed technical comparison to inform the selection process for researchers in drug development and other scientific fields.

Core Chemistry: Reaction with Primary Amines

Both TFP and NHS esters react with primary amines (e.g., the N-terminus of a protein or the ε-amino group of lysine) via nucleophilic acyl substitution.[3] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of a stable, covalent amide bond and the release of either TFP or NHS as a leaving group.[4] This fundamental reaction is the basis for their utility in crosslinking proteins, labeling antibodies, and constructing antibody-drug conjugates (ADCs).

Figure 1. General reaction mechanism for TFP/NHS esters with primary amines.

Comparative Analysis: TFP Ester vs. NHS Ester

The primary distinction between TFP and NHS esters lies in their relative stability, particularly against hydrolysis, which is a critical competing reaction in aqueous buffers.[3]

Hydrolytic Stability: The Key Differentiator

In bioconjugation, reactions are typically performed in aqueous buffers at a neutral to slightly basic pH to ensure that a sufficient portion of the primary amine groups are deprotonated and thus nucleophilic. However, these very conditions promote the hydrolysis of the active ester, where water acts as a nucleophile, converting the ester into an unreactive carboxylic acid. This side reaction reduces the efficiency of the desired conjugation.

TFP esters are significantly more resistant to hydrolysis than NHS esters , especially at the basic pH values required for efficient amine labeling. Studies have shown that TFP-activated surfaces have an almost 10-fold longer half-life at pH 10 compared to NHS surfaces. This superior stability provides a wider experimental window, allows for reactions to proceed for longer durations if necessary, and can lead to more efficient and reproducible conjugations.

Reaction Kinetics and Optimal pH

The reaction of NHS esters with amines is strongly pH-dependent. The optimal pH is a trade-off between ensuring the amine is deprotonated and minimizing ester hydrolysis. For NHS esters, the recommended pH range is typically 7.2 to 8.5. While the reaction is slower at pH 7.4, the rate of hydrolysis is also reduced. At pH 8.6 and 4°C, the half-life of an NHS ester due to hydrolysis can be as short as 10 minutes.

TFP esters also react efficiently with primary amines at a slightly basic pH. Due to their enhanced stability, they can be used effectively at a slightly higher pH range, often recommended up to pH 9.0, which can increase the rate of the desired aminolysis reaction without a proportionally rapid increase in hydrolysis.

| Parameter | This compound | Bis-PEG4-NHS Ester | Reference(s) |

| Reactive Group | 2,3,5,6-Tetrafluorophenyl Ester | N-Hydroxysuccinimide Ester | |

| Target | Primary and Secondary Amines | Primary Amines | |

| Optimal pH Range | 7.2 - 9.0 | 7.2 - 8.5 | |

| Hydrolytic Stability | High (more resistant to hydrolysis) | Moderate (susceptible to hydrolysis) | |

| Half-life (Hydrolysis) | Several hours at basic pH | 10 minutes at pH 8.6 (4°C) | |

| Key Advantage | Higher stability, more reproducible results | Widely used and documented |

Experimental Protocols: A General Guide

The following protocols provide a general framework for protein-protein crosslinking. Researchers should optimize parameters such as molar excess and reaction time for their specific application.

General Protocol for Protein Labeling

Figure 2. General workflow for bioconjugation using TFP or NHS esters.

1. Buffer Preparation:

-

Prepare a non-amine-containing buffer such as phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffer.

-

For Bis-PEG4-NHS ester , adjust the pH to 7.2-8.5. A common choice is 0.1 M sodium bicarbonate, pH 8.3.

-

For This compound , adjust the pH to 7.2-9.0.

-

Crucial: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction.

2. Reagent Preparation:

-

Prepare the protein solution in the chosen reaction buffer. A concentration of 2-5 mg/mL is often recommended.

-

Immediately before use, dissolve the Bis-PEG4-TFP or Bis-PEG4-NHS ester in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mM). These esters are moisture-sensitive, and stock solutions in anhydrous solvents should be used promptly.

3. Conjugation Reaction:

-

Add a calculated molar excess of the dissolved crosslinker to the protein solution. A 10- to 50-fold molar excess is a common starting point, but this must be optimized.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. TFP esters may offer more flexibility for longer incubation times due to their higher stability.

4. Quenching and Purification:

-

(Optional) The reaction can be stopped by adding a quenching buffer containing primary amines, such as 1 M Tris or glycine, to a final concentration of 50-100 mM.

-

Remove excess, unreacted crosslinker and byproducts from the conjugated protein using standard methods like size-exclusion chromatography (e.g., desalting columns), dialysis, or spin filtration.

Logical Decision Framework

When choosing between these two crosslinkers, consider the following factors.

Figure 3. Decision tree for selecting between TFP and NHS esters.

Conclusion

Both this compound and Bis-PEG4-NHS ester are effective homobifunctional crosslinkers for modifying primary amines. The choice between them hinges on the specific requirements of the experiment.

-

Bis-PEG4-NHS ester is a well-established reagent with a vast body of literature supporting its use. It is a reliable choice for many standard applications, provided that reaction conditions, particularly pH and time, are carefully controlled to mitigate hydrolysis.

-

This compound represents an improvement in stability. Its enhanced resistance to hydrolysis allows for more flexible reaction conditions, longer incubation times, and potentially higher and more reproducible conjugation yields. This makes it the superior choice for applications where maximal efficiency is desired, when working with precious or dilute samples, or when developing robust and scalable processes in drug development.

References

The Pivotal Role of the PEG4 Linker in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of bioconjugation, the strategic selection of a chemical linker is a critical determinant of the ultimate success of a therapeutic or diagnostic agent. The linker, a seemingly simple bridge between a biological moiety and a payload, profoundly influences the solubility, stability, pharmacokinetics, and overall efficacy of the resulting conjugate. Among the diverse arsenal of available linkers, the discrete polyethylene glycol (PEG) linker, and specifically the PEG4 variant, has emerged as a cornerstone technology. This technical guide provides an in-depth exploration of the multifaceted role of the PEG4 linker in bioconjugation, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Functions and Advantages of the PEG4 Linker

The PEG4 linker, a monodisperse entity composed of four repeating ethylene glycol units, offers a unique constellation of properties that address common challenges in the development of complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2]

-

Enhanced Hydrophilicity and Solubility : A primary and crucial function of the PEG4 linker is to impart hydrophilicity to the bioconjugate.[1][3] Many potent therapeutic payloads are hydrophobic, which can lead to aggregation and poor solubility of the final conjugate.[3] The ethylene oxide units of the PEG4 chain are highly solvated in aqueous environments, creating a hydration shell that enhances the overall water solubility of the molecule. This is a critical attribute for preventing aggregation and ensuring the developability of the bioconjugate.

-

Improved Pharmacokinetics : The hydrophilic nature of the PEG4 spacer contributes to an extended circulation half-life and altered biodistribution of the bioconjugate. By increasing the hydrodynamic radius and shielding the conjugate from proteolytic degradation and renal clearance, PEG linkers can lead to improved drug exposure at the target site and a better therapeutic index.

-

Reduced Steric Hindrance : The defined and flexible nature of the PEG4 linker provides optimal spatial separation between the conjugated molecules. This spacing is vital for preserving the biological activity of the targeting moiety, such as an antibody, by preventing the payload from interfering with its binding site.

-

Discreteness and Homogeneity : A key advantage of the PEG4 linker over traditional polydisperse PEGs is its discrete nature. It is a single molecular entity with a defined structure and molecular weight, which is crucial for manufacturing consistency and regulatory approval. This homogeneity ensures batch-to-batch reproducibility and results in a well-characterized product with a uniform drug-to-antibody ratio (DAR).

Data Presentation: Quantitative Impact of PEG Linkers

The length of the PEG spacer can significantly influence the biological properties of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key parameters.

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |

| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |

| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |

| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |

| PEG8 | ~4.0 | 0.47 | Non-binding IgG-MMAE |

| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. |

| PEG Linker Length | IC50 (nM) | Fold Change vs. Non-PEGylated | Reference Molecule |

| No PEG | 1.5 ± 0.2 | 1.0 | natGa-NOTA-RM26 |

| PEG2 | 1.1 ± 0.1 | 0.73 | natGa-NOTA-PEGn-RM26 |

| PEG4 | 1.3 ± 0.1 | 0.87 | natGa-NOTA-PEGn-RM26 |

| PEG11 | 2.5 ± 0.3 | 1.67 | natGa-NOTA-PEGn-RM26 |

| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). |

| Property | Linear PEG Linker | Branched PEG Linker | Advantage of Branched |

| Drug-to-Antibody Ratio (DAR) | Typically 2-4 | Up to 8 or higher | Higher payload delivery per antibody |

| In Vivo Potency | Standard | Can be enhanced 10 to 100-fold | Higher efficacy at lower doses |

| Hydrophilicity | Good | Excellent | Superior solubility and reduced aggregation |

| Comparative advantages of branched PEG linkers. |

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible synthesis and characterization of bioconjugates incorporating PEG4 linkers.

Protocol 1: Conjugation of an Amine-Reactive NHS-Ester-PEG4 Linker to an Antibody

This protocol describes the conjugation of an antibody with a PEG4 linker functionalized with an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine residues).

Materials:

-

Antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)

-

NHS-PEG4-Linker (e.g., NHS-PEG4-Maleimide)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1M Tris-HCl, pH 8.0

-

Desalting Columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Antibody Preparation: Exchange the antibody into the Conjugation Buffer to the desired concentration. Ensure the buffer is free of primary amines.

-

Linker Preparation: Allow the vial of NHS-PEG4-Linker to equilibrate to room temperature before opening to prevent moisture contamination. Prepare a 10 mM stock solution of the linker in anhydrous DMSO.

-

Conjugation Reaction: Add the NHS-PEG4-Linker stock solution to the antibody solution at a specific molar excess (e.g., 5-20 fold).

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

-

Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess linker and quenching buffer by buffer exchange into a suitable storage buffer (e.g., PBS) using desalting columns.

Protocol 2: Conjugation of a Thiol-Reactive Maleimide-PEG4 Linker to a Reduced Antibody

This protocol details the site-specific conjugation of a maleimide-functionalized PEG4 linker to cysteine residues of a reduced antibody.

Materials:

-

Antibody (1-2 mg/mL in PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

-

Maleimide-PEG4-Payload

-

DMSO

-

Cysteine solution (10 mM)

-

Desalting Columns

Procedure:

-

Antibody Reduction: Mix the antibody solution with a 10-fold molar excess of TCEP solution and incubate for 30 minutes at room temperature to reduce disulfide bonds.

-

Purification of Reduced Antibody: Remove excess TCEP using a desalting column, exchanging the antibody into a degassed conjugation buffer.

-

Payload Preparation: Dissolve the Maleimide-PEG4-Payload in DMSO to a concentration of 10 mM.

-

Conjugation Reaction: Add the maleimide-activated payload to the reduced antibody solution at a 5-fold molar excess. Incubate for 1 hour at room temperature with gentle mixing.

-

Quenching: Terminate the reaction by adding a 10 mM cysteine solution to cap any unreacted maleimide groups.

-

Purification: Purify the final antibody-drug conjugate using size-exclusion chromatography or desalting columns to remove unreacted payload and other small molecules.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts related to the role of the PEG4 linker in bioconjugation.

References

Methodological & Application

Application Notes and Protocols for Protein Crosslinking with Bis-PEG4-TFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG4-TFP ester is a homobifunctional crosslinking agent used to covalently link proteins and other amine-containing molecules. This reagent features two tetrafluorophenyl (TFP) ester reactive groups at either end of a hydrophilic polyethylene glycol (PEG) spacer. The TFP ester is a highly efficient amine-reactive functional group that offers significant advantages over the more common N-hydroxysuccinimide (NHS) esters, particularly in aqueous environments.[1][2]

The PEG4 spacer arm enhances the solubility of the crosslinker in aqueous buffers and, once conjugated, can help to reduce aggregation of the target proteins. A key advantage of TFP esters is their increased resistance to hydrolysis compared to NHS esters, especially at neutral to slightly basic pH.[1][2] This superior stability allows for more efficient crosslinking reactions with higher yields. This compound is a valuable tool for a variety of applications, including the study of protein-protein interactions, the stabilization of protein complexes for structural analysis, and the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Chemical Properties and Mechanism of Action

This compound reacts with primary and secondary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine residues, to form stable amide bonds. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the TFP ester, leading to the displacement of the tetrafluorophenol leaving group.

Key Features:

-

Homobifunctional: Contains two identical reactive groups, enabling the crosslinking of molecules with similar functional groups.

-

Amine-Reactive: Specifically targets primary and secondary amines.

-

TFP Ester Chemistry: Offers higher hydrolytic stability and reactivity compared to NHS esters, resulting in improved crosslinking efficiency.[1]

-

PEG Spacer: The hydrophilic PEG4 spacer arm improves solubility and reduces the potential for protein aggregation.

-

Defined Spacer Length: The discrete PEG4 linker provides a defined spacer arm length for consistent crosslinking distances.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound in protein crosslinking applications. These values are derived from general protocols for similar TFP ester-based crosslinkers and should be optimized for specific applications.

| Parameter | Recommended Value/Range | Notes |

| Optimal Reaction pH | 7.2 - 9.0 | Reaction with amines is favored at a slightly basic pH. Higher pH increases the rate of hydrolysis, though TFP esters are more stable than NHS esters under these conditions. |

| Recommended Buffers | Phosphate-buffered saline (PBS), HEPES, Borate, Bicarbonate/Carbonate | Buffers should be free of primary amines (e.g., Tris, Glycine) as they will compete with the target protein for reaction with the crosslinker. |